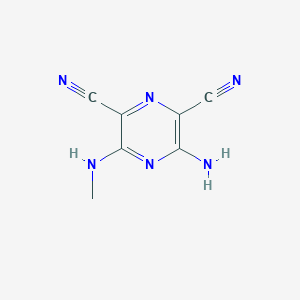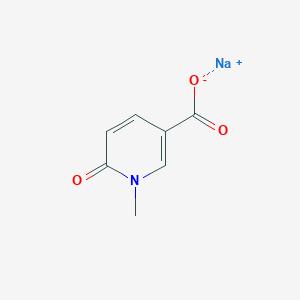![molecular formula C9H11N3 B13105297 2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)
2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is part of the pyrrolo[1,2-a]pyrazine family, which is known for its biological activity and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-pyrrolyltrichloroacetone as a starting material. This compound undergoes monoesterification with ethylene glycol, followed by bromine displacement of the hydroxy group, cyclization to form a lactone, and subsequent amidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for cyclization, sodium carbonate for base-catalyzed reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxygenated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound, particularly in the development of kinase inhibitors.
Medicine: Its derivatives are being explored for their therapeutic potential, especially in oncology.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit PIM kinases, which are involved in cell growth and survival pathways. This inhibition leads to the degradation of c-Myc, a protein that plays a crucial role in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: Known for its kinase inhibitory activity.
1,2-Dihydropyrrolo[3,4-b]indol-3-one: Used in the synthesis of pharmacologically active compounds.
Uniqueness
2-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile stands out due to its specific structural features that allow for unique interactions with biological targets. Its ability to form stable derivatives with potent biological activity makes it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)acetonitrile |
InChI |
InChI=1S/C9H11N3/c10-3-5-11-6-7-12-4-1-2-9(12)8-11/h1-2,4H,5-8H2 |
Clé InChI |
ZVQRIFIOBVSGQJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C=CC=C2CN1CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13105214.png)








![3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile](/img/structure/B13105277.png)

![2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13105288.png)


